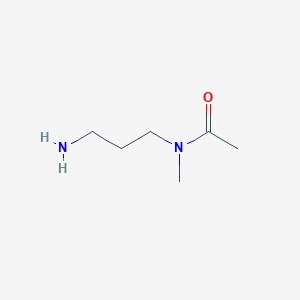
N-(3-aminopropyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns.Molecular Structure Analysis
While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine are crucial for its application as a biocidal disinfectant.Applications De Recherche Scientifique
Oncolytic Virus Carrier
A study has mentioned the construction of an N-hydroxymethyl acrylamide-b-(N-3-aminopropyl methacrylamide)-b-DMC block copolymer as an oncolytic virus carrier. This polymer improves the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading an oncolytic virus .
Proton Conductivity
Research has been conducted on the immobilization of N-(3-aminopropyl)-imidazole through metal-organic frameworks (MOFs) in proton exchange membranes. These MOFs provide a pathway for proton mobility under high temperature and anhydrous conditions .
Nanotechnology
Nano-molecularly imprinted polymers (nanoMIPs) have been developed using related compounds for recognizing and selectively distinguishing between drugs like theophylline and structurally similar caffeine. These MIPs are capable of gradual release of the drug .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8(2)5-3-4-7/h3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMHCPZCFJGAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2929277.png)


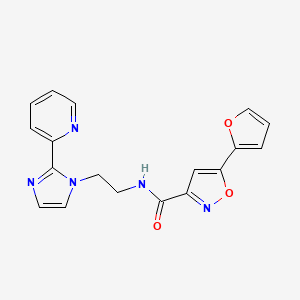
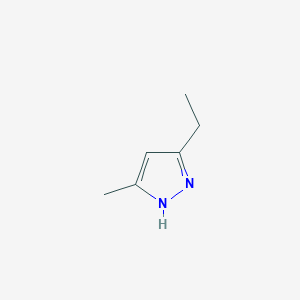
![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)
![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)
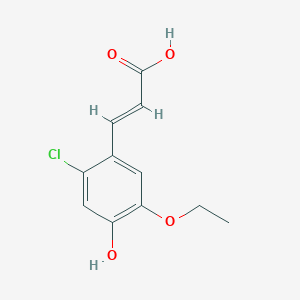


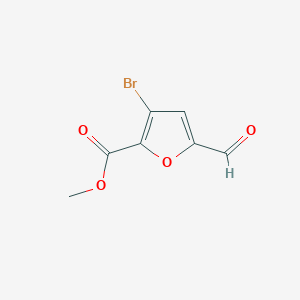
![7-{[(4-ethylphenyl)amino]methyl}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B2929291.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)